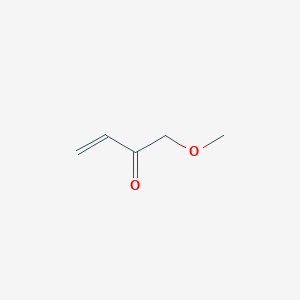

1-methoxybut-3-en-2-one

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

1-Methoxy-3-buten-2-one is a chemical compound that primarily targets the formation of certain organic compounds. It acts as a substrate in various chemical reactions .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, it undergoes a zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates .

Biochemical Pathways

The compound affects the synthesis of other organic compounds. It is an important precursor for the synthesis of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and the Danishefsky diene and its equivalent . It is also widely used as a reactant in the synthesis of hydroisoquinoline derivatives .

Pharmacokinetics

Its physical properties such as boiling point (200 °c) and density (0982 g/mL at 25 °C) can influence its bioavailability .

Result of Action

The result of the action of 1-Methoxy-3-buten-2-one is the formation of new organic compounds. For example, it can yield functionalized 3-keto-2-diazoalkanoates . It also plays a crucial role in the synthesis of hydroisoquinoline derivatives .

Action Environment

The action, efficacy, and stability of 1-Methoxy-3-buten-2-one can be influenced by environmental factors. For instance, its storage temperature is recommended to be 2-8°C , indicating that temperature can affect its stability. Additionally, the presence of other reactants and catalysts in the environment can influence its action and the resulting products .

Biochemische Analyse

Biochemical Properties

1-Methoxy-3-buten-2-one plays a significant role in biochemical reactions. It acts as a substrate and undergoes zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates . The enzymes, proteins, and other biomolecules it interacts with are yet to be fully identified.

Cellular Effects

It is known to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1-Methoxy-3-buten-2-one involves its interaction with biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methoxy-3-buten-2-one can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

1-Methoxy-3-buten-2-one is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methoxybut-3-en-2-one can be synthesized through several methods. One common method involves the methylation of acetoin with dimethyl carbonate in a sustainable one-step process. This method improves process mass intensity and atom economy compared to previously published methods .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of 3-buten-2-one with methanol under acidic conditions. The reaction is typically catalyzed by strong acids such as sulfuric acid or hydrochloric acid .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methoxybut-3-en-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Methoxybut-3-en-2-one has several applications in scientific research:

Chemistry: It is used as a starting material in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used as a solvent and intermediate in the production of other chemicals

Vergleich Mit ähnlichen Verbindungen

3-Methoxybutan-2-one: A bio-based solvent with similar chemical properties.

4-Methoxy-3-buten-2-one: A structural isomer with different reactivity and applications.

1-Methoxy-3-buten-2-one: Another isomer with distinct chemical behavior.

Uniqueness: 1-Methoxybut-3-en-2-one is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its methoxy group and conjugated double bond make it a versatile intermediate in organic synthesis .

Biologische Aktivität

1-Methoxybut-3-en-2-one, also known as 1-methoxy-3-buten-2-one, is an organic compound that has garnered interest in various fields due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C₅H₈O₂ and features a methoxy group (-OCH₃) attached to a butenone structure. This unsaturation and the presence of the methoxy group contribute to its reactivity and potential interactions with biological targets. The compound's unique arrangement allows for diverse chemical transformations, making it a valuable precursor in organic synthesis.

Biological Activity Overview

Research into the biological activity of this compound is somewhat limited; however, compounds with similar structures have demonstrated various pharmacological effects, including:

- Antimicrobial Activity : Similar unsaturated keto compounds have shown effectiveness against a range of microbial pathogens.

- Antifungal Properties : Some derivatives exhibit antifungal activity, suggesting potential applications in treating fungal infections.

- Anticancer Effects : Preliminary studies indicate that structural analogs may possess anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The methoxy group enhances lipophilicity, which may facilitate interactions with enzyme active sites, leading to inhibition or modulation of enzymatic activity.

- Cell Membrane Permeability : The compound's structure allows for better penetration through lipid membranes, enhancing bioavailability and interaction with intracellular targets.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds may induce oxidative stress in cells, contributing to their anticancer effects.

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of various unsaturated keto compounds, including this compound. Results indicated that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on this scaffold.

Investigation into Anticancer Properties

Another research effort focused on the anticancer potential of structurally related compounds. It was found that certain derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound might share similar mechanisms worth exploring further.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methoxybut-3-en-2-ol | C₅H₁₀O₂ | Alcohol derivative |

| trans-4-Methoxybut-3-en-2-one | C₅H₈O₂ | Different geometric isomer |

| 4-Methoxybut-3-en-2-one | C₅H₈O₂ | Structural isomer with different placement of methoxy group |

This table illustrates notable compounds related to this compound, emphasizing their unique properties and potential applications in biological research.

Eigenschaften

IUPAC Name |

1-methoxybut-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-5(6)4-7-2/h3H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDSKVOHJOFQES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415662 | |

| Record name | 1-METHOXY-3-BUTEN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43042-58-6 | |

| Record name | 1-METHOXY-3-BUTEN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.